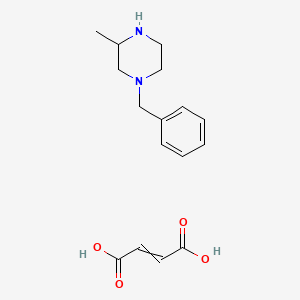

1-Benzyl-3-methyl-piperazine monofumarate

Description

Properties

IUPAC Name |

1-benzyl-3-methylpiperazine;but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIVWNBHIITDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425130 | |

| Record name | But-2-enedioic acid--1-benzyl-3-methylpiperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290313-44-9 | |

| Record name | But-2-enedioic acid--1-benzyl-3-methylpiperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Piperazine Scaffold: a Cornerstone of Modern Chemical Research

The journey into the significance of 1-Benzyl-3-methyl-piperazine monofumarate begins with an appreciation of its foundational structure: the piperazine (B1678402) ring. This six-membered heterocycle, containing two nitrogen atoms at opposite positions, is a highly valued scaffold in advanced chemical research, particularly in the realm of medicinal chemistry. Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and structural properties.

The piperazine moiety is often incorporated into drug candidates to optimize their pharmacokinetic profiles. Its presence can enhance the aqueous solubility and basicity of a molecule, which are crucial for absorption and distribution within the biological systems. Furthermore, the piperazine ring is synthetically versatile, offering two points for chemical modification. This allows chemists to systematically alter the structure of a compound to fine-tune its biological activity and reduce potential off-target effects. The conformational flexibility of the piperazine ring also enables it to present appended chemical groups in a spatially optimal manner for interacting with biological targets such as enzymes and receptors.

The utility of the piperazine scaffold is underscored by its presence in a wide array of approved pharmaceutical agents, spanning therapeutic areas from antipsychotics and antidepressants to antihistamines and anticancer drugs. This successful track record has solidified the piperazine ring as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.

The Rationale for Investigating 1 Benzyl 3 Methyl Piperazine Monofumarate

The specific focus on 1-Benzyl-3-methyl-piperazine monofumarate stems from the unique combination of its constituent parts: the piperazine (B1678402) ring, a benzyl (B1604629) group, a methyl group, and its formulation as a monofumarate salt. Each of these components contributes to the compound's scientific interest.

The base molecule, 1-benzyl-3-methylpiperazine (B130311), is a chiral compound, meaning it exists in two non-superimposable mirror-image forms, or enantiomers. The (R)-enantiomer of 1-benzyl-3-methylpiperazine is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). researchgate.net Its stereospecific structure is essential for creating enantiomerically pure drugs, which often exhibit improved efficacy and a better safety profile compared to their racemic (mixed enantiomer) counterparts. researchgate.net A notable example of its application is in the production of certain central nervous system (CNS) drugs. researchgate.net

Beyond pharmaceuticals, derivatives of 1-benzyl-3-methylpiperazine are being explored in other high-tech fields. In agrochemical research, chiral piperazine derivatives are utilized to develop more specific and effective herbicides and insecticides. researchgate.net In the realm of material science, the electron-donating properties of such compounds make them suitable for designing advanced materials, including those used in the charge-transport layers of organic light-emitting diodes (OLEDs). researchgate.net

The selection of the monofumarate salt form is also a deliberate and significant choice in the research and development process. In pharmaceutical sciences, converting a basic compound like 1-benzyl-3-methylpiperazine into a salt is a common strategy to improve its stability, solubility, and bioavailability. Fumaric acid is a widely accepted counter-ion for salt formation, and the resulting monofumarate salt often possesses desirable properties for formulation and manufacturing. Therefore, the investigation of this compound is driven by the need to understand the characteristics of this specific, stable, and potentially more bioavailable form of the active parent compound.

An Overview of Academic Research Themes

Strategies for Piperazine (B1678402) Ring Formation

The construction of the piperazine nucleus is a cornerstone of many synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Direct N-alkylation is a common and straightforward method for synthesizing N-substituted piperazines. This approach typically involves the reaction of a pre-existing piperazine ring with an alkylating agent. For the synthesis of 1-Benzyl-3-methylpiperazine, this involves the benzylation of 2-methylpiperazine (B152721).

A representative procedure involves reacting 2-methylpiperazine with benzyl (B1604629) chloride in the presence of a base, such as potassium carbonate, and a catalyst like sodium iodide in a suitable solvent like methyl ethyl ketone. The base neutralizes the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. The reaction is typically heated to reflux to ensure completion.

Controlling the degree of alkylation is a significant challenge in these reactions, as the secondary amine in the product can react further to form a 1,4-disubstituted piperazine. To achieve mono-alkylation, several strategies can be employed:

Using a large excess of the piperazine starting material: This statistical approach favors the mono-alkylated product. researchgate.net

Employing a protecting group: One nitrogen of the piperazine can be temporarily blocked with a protecting group, such as a tert-butyloxycarbonyl (Boc) or formyl group. researchgate.net The unprotected nitrogen is then alkylated, followed by the removal of the protecting group to yield the mono-substituted piperazine. researchgate.net

In situ formation of a monohydrochloride salt: Reacting piperazine with one equivalent of its dihydrochloride (B599025) salt generates the monoprotonated species, which is less nucleophilic and less prone to disubstitution. researchgate.net

Table 1: Examples of N-Alkylation Reactions for Piperazine Synthesis

| Starting Piperazine | Alkylating Agent | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Methylpiperazine | Benzyl chloride | K₂CO₃, NaI, Methyl ethyl ketone, Reflux | 1-Benzyl-3-methylpiperazine | |

| Piperazine | Benzyl chloride | Piperazine dihydrochloride, Ethanol (B145695), 65°C | 1-Benzylpiperazine (B3395278) | orgsyn.org |

| N-Acetylpiperazine | Butyl bromide | K₂CO₃, Acetonitrile, Reflux | N-Butyl-N'-acetylpiperazine | researchgate.net |

| N-Boc-piperazine | Alkyl halide | K₂CO₃, Acetone | N-Alkyl-N'-Boc-piperazine | researchgate.net |

Reductive Cyclization Techniques

Reductive cyclization offers an alternative pathway to the piperazine ring, building the heterocyclic structure from acyclic precursors. This method is particularly valuable for creating specific substitution patterns that might be difficult to achieve through direct alkylation.

One established method involves the reduction of di-(cyanomethyl)-amines. acs.org For instance, N-benzyl-di-(cyanomethyl)-amine can be reduced using catalytic hydrogenation to yield N-benzylpiperazine directly. acs.org This approach inherently produces a mono-N-substituted product.

A more modern and versatile technique is the catalytic reductive cyclization of dioximes. nih.gov This process involves a sequential double Michael addition of nitrosoalkenes to a primary amine to form bis(oximinoalkyl)amines. These dioxime intermediates are then subjected to catalytic hydrogenation, typically using catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni), to form the piperazine ring. nih.gov The use of Raney Nickel can be advantageous as it helps to suppress side reactions like reductive debenzylation. nih.gov This method allows for the synthesis of piperazines with various substituents on both carbon and nitrogen atoms. nih.gov

Another related strategy is the tandem reductive amination-transamidation-cyclization, which produces substituted piperazin-2-ones. nih.gov These intermediates can then be reduced to the corresponding piperazines.

Table 2: Catalysts and Conditions for Reductive Cyclization of Dioximes

| Catalyst | Hydrogen Pressure | Temperature | Notes | Reference |

|---|---|---|---|---|

| 5% Pd/C | ~40 bar | 50 °C | Used for synthesis of free or Boc-protected piperazines. | nih.gov |

| Raney Nickel (Ra-Ni) | ~40 bar | 50 °C | Suppresses debenzylation of sensitive groups. | nih.gov |

Transition-Metal-Catalyzed and Mediated Syntheses

Transition-metal catalysis provides powerful and efficient tools for constructing the piperazine scaffold, often under mild conditions. acs.orgnih.gov Palladium-catalyzed reactions are particularly prominent in this area. acs.orgnih.govnih.gov

A notable method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine nucleophiles. nih.gov This modular approach allows for the synthesis of a diverse range of highly substituted piperazines with good to excellent yields and high regio- and stereochemical control. nih.gov The reactions are promoted by palladium catalysts and proceed under mild conditions. acs.orgnih.gov

Palladium catalysis is also employed in the synthesis of piperazin-2-ones, which are valuable precursors to piperazines. The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched products that can be subsequently reduced to chiral piperazines. nih.gov

Enantioselective Synthesis of Chiral 3-Methylpiperazine Derivatives

The synthesis of a specific enantiomer of 3-methylpiperazine is crucial when it is intended for use as a chiral building block in pharmaceuticals. rsc.orgmdpi.com Enantioselective synthesis aims to produce a single stereoisomer, avoiding the need for resolving a racemic mixture. This is achieved through asymmetric catalysis or by using chiral auxiliaries. nih.gov

Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to an excess of one enantiomer.

A key example is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. nih.govcaltech.edu By using a palladium precursor, such as [Pd₂(pmdba)₃], in combination with a chiral phosphine-oxazoline (PHOX) ligand, it is possible to synthesize α-tertiary and α-secondary piperazin-2-ones with high enantioselectivity. caltech.edu These chiral piperazinones can then be converted into the corresponding chiral piperazines. nih.govcaltech.edu

Another powerful technique is the asymmetric lithiation-substitution of N-Boc piperazines. acs.org This method uses a complex of sec-butyllithium (B1581126) (s-BuLi) and a chiral diamine ligand, such as (-)-sparteine (B7772259) or its surrogate, to deprotonate the piperazine ring enantioselectively. The resulting chiral lithiated intermediate can then be trapped with an electrophile to create a new stereocenter with high enantiomeric excess. acs.org

Table 3: Methods in Asymmetric Catalysis for Chiral Piperazine Synthesis

| Method | Catalyst System | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | [Pd₂(pmdba)₃] / Chiral PHOX ligand | N-protected piperazin-2-one (B30754) | Enantioenriched piperazin-2-one | nih.govcaltech.edu |

| Asymmetric Lithiation | s-BuLi / (-)-Sparteine | N-Boc piperazine | Enantioenriched α-substituted piperazine | acs.org |

Chiral Auxiliary-Based Approaches

This strategy involves covalently attaching a chiral auxiliary to an achiral substrate. youtube.com The auxiliary directs the stereochemical course of subsequent reactions, creating a new chiral center with a specific configuration. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com

The asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(−)-phenylglycinol as a chiral auxiliary. rsc.org In this process, the chiral auxiliary is condensed with N-Boc glycine. The resulting intermediate undergoes a series of transformations, including cyclization and a diastereoselective methylation, to form a protected 2-oxopiperazine. nih.govrsc.org The stereocenter on the phenylglycinol auxiliary directs the methylation step to favor one diastereomer. Subsequent removal of the auxiliary and reduction of the oxopiperazine yields the desired enantiomer of 2-methylpiperazine. rsc.org

Resolution of Racemic Mixtures

The synthesis of 1-benzyl-3-methylpiperazine often results in a racemic mixture, containing equal amounts of both (R) and (S) enantiomers. The separation of these enantiomers, a process known as chiral resolution, is critical for applications where a specific stereoisomer is required. A primary method for resolving such racemic amines is through the formation of diastereomeric salts. acs.org

This technique involves reacting the racemic base (1-benzyl-3-methylpiperazine) with a single enantiomer of a chiral acid, which serves as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. acs.org Common resolving agents for amines include derivatives of tartaric acid, such as di-p-toluoyl-L-tartaric acid. acs.org

The process can be summarized in the following steps:

Salt Formation: The racemic mixture of 1-benzyl-3-methylpiperazine is dissolved in a suitable solvent, such as ethanol, and treated with a chiral resolving agent. acs.org

Precipitation: Due to differing solubilities, the salt of one diastereomer will preferentially crystallize and precipitate out of the solution. acs.org The choice of solvent and the temperature are crucial variables that are optimized to maximize the yield and purity of the desired diastereomeric salt.

Isolation and Liberation: The precipitated salt is isolated by filtration. The less soluble diastereomer is collected as a solid, while the more soluble one remains in the mother liquor. Following isolation, the desired enantiomer of the amine is liberated from the purified diastereomeric salt by treatment with a base to neutralize the resolving acid.

The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts, a factor influenced by the specific interactions between the amine, the resolving agent, and the solvent. clockss.org The stoichiometry of this salt formation is crucial, as it is guided by the structure of the chiral molecules involved. clockss.org

Benzyl and Methyl Substituent Introduction on Piperazine Core

A direct approach involves the N-alkylation of 2-methylpiperazine with benzyl chloride. In this method, 2-methylpiperazine, which already contains the required C3-methyl substituent, is reacted with benzyl chloride in the presence of a base like potassium carbonate to neutralize the hydrogen chloride formed during the reaction.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Methylpiperazine | Benzyl Chloride | K2CO3, NaI | Methyl Ethyl Ketone | 1-Benzyl-3-methylpiperazine |

Selective N-Benzylation Strategies

Achieving selective mono-N-benzylation of the piperazine core, particularly when it is pre-substituted, is a key synthetic challenge. The piperazine ring has two secondary amine nitrogens, and without proper control, the reaction can lead to a mixture of mono- and di-benzylated products.

Several strategies are employed to favor mono-alkylation:

Stoichiometric Control: Using a 1:1 molar ratio of the piperazine derivative to the benzylating agent (e.g., benzyl chloride) can favor the formation of the mono-substituted product.

Use of a Blocking Group: An alternative, multi-step approach involves the use of a protecting group. One nitrogen of the piperazine ring is first protected (e.g., with a carbethoxy group), followed by benzylation of the unprotected nitrogen. The protecting group is then removed to yield the 1-benzylpiperazine. While effective, this adds steps to the synthesis. The benzyl group itself can be considered an ideal blocking group as it can be easily removed later by hydrogenolysis if needed for further synthesis of unsymmetrically disubstituted piperazines. orgsyn.org

pH Control: The reaction can be performed in a buffered solution or with a specific amount of acid to form a salt with one of the amine groups, reducing its nucleophilicity and directing the benzylation to the other nitrogen. A procedure for 1-benzylpiperazine involves using piperazine and its dihydrochloride salt in a specific ratio to control the reactivity. orgsyn.org

Catalytic Methods: Modern synthetic methods include transition metal-catalyzed N-alkylation, which can offer high selectivity under mild conditions. nih.gov These methods often proceed via a "hydrogen borrowing" mechanism where an alcohol (like benzyl alcohol) is used as the alkylating agent, producing only water as a byproduct. acs.org

Stereocontrolled Methylation at the 3-Position

Introducing a methyl group at the C3-position with a specific stereochemistry (stereocontrolled methylation) is essential for producing a single enantiomer of the final compound. This is typically achieved not by direct methylation of the piperazine ring, but by constructing the chiral piperazine ring from a chiral starting material. rsc.org The lack of structural diversity in many piperazine-containing drugs often stems from the challenge of synthesizing carbon-substituted derivatives. rsc.orgrsc.org

Key strategies for enantioselective synthesis include:

Synthesis from Chiral Pool: A common and effective method is to start with a readily available chiral molecule, such as a natural amino acid. For instance, a chiral amino acid can be converted in several steps into a key chiral 1,2-diamine intermediate, which is then used to construct the piperazine ring, transferring the stereocenter from the starting material to the final product. nih.gov The synthesis of (R)-3-methylpiperazin-2-one, a precursor to (R)-3-methylpiperazine, can be achieved using (R)-amino alcohols as chiral starting materials to control the stereochemistry during the ring formation.

Asymmetric Catalysis: This approach involves using a chiral catalyst to direct the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of a piperazin-2-one precursor can establish the chiral center at the C3 position. caltech.edu Another method is the Ir-catalyzed intramolecular asymmetric allylic amination, which can form chiral pyrrole-fused piperazinone derivatives with high enantioselectivity (up to 98% ee). acs.org These precursors can then be converted to the desired chiral piperazine.

These asymmetric methods provide access to enantiomerically enriched C3-methylated piperazines, which are crucial for the synthesis of the single-enantiomer 1-benzyl-3-methylpiperazine. rsc.orgcaltech.edu

Fumarate (B1241708) Salt Formation Principles and Methodologies

The formation of a salt is a common strategy to improve the physicochemical properties of a drug substance, such as solubility, stability, and ease of handling. libretexts.orgresearchgate.net Amines, being basic due to the lone pair of electrons on the nitrogen atom, readily react with acids to form salts. libretexts.orglibretexts.org 1-Benzyl-3-methylpiperazine, having two basic nitrogen atoms, can react with an acid like fumaric acid to form a salt.

Fumaric acid is a dicarboxylic acid, meaning it has two acidic protons that it can donate. The reaction with an amine involves the transfer of a proton from the acid's carboxylic group to the amine's nitrogen, forming an ammonium (B1175870) cation and a fumarate anion, held together by ionic bonds. libretexts.org

Stoichiometric Considerations in Monofumarate Formation

Stoichiometry is the quantitative relationship between reactants and products in a chemical reaction. libretexts.orgweebly.com When forming a salt with a di-basic amine (like 1-benzyl-3-methylpiperazine) and a di-protic acid (like fumaric acid), several stoichiometric ratios are possible, such as 1:1 (monofumarate), 2:1 (hemifumarate), or 1:2 (difumarate).

To form the monofumarate salt specifically, a 1:1 molar ratio of the amine base to fumaric acid is typically used. atamanchemicals.comresearchgate.net This ensures that, on average, one molecule of fumaric acid reacts with one molecule of 1-benzyl-3-methylpiperazine. The method involves dissolving the free base and an equimolar amount (1 equivalent) of fumaric acid in a suitable solvent. atamanchemicals.com Controlling this stoichiometry is critical to ensure the formation of the desired salt and prevent mixtures of different salt forms, which could have different properties. atamanchemicals.com

| Salt Type | Base:Acid Molar Ratio | Description | Reference |

|---|---|---|---|

| Monofumarate | 1:1 | One molecule of amine per one molecule of fumaric acid. | atamanchemicals.comresearchgate.net |

| Hemifumarate | 2:1 | Two molecules of amine per one molecule of fumaric acid. | |

| Difumarate | 1:2 | One molecule of amine per two molecules of fumaric acid. |

Crystallization Process Development for Salt Isolation

Crystallization is a key purification step used to isolate the final salt in a solid, highly pure form. wikihow.com The process involves dissolving the salt in a hot solvent and then allowing it to cool, causing the salt to become less soluble and form crystals. wikihow.com The development of a robust crystallization process involves optimizing several parameters to control crystal form (polymorphism), size, and purity.

Key aspects of crystallization process development include:

Solvent Selection: The ideal solvent should dissolve the salt at high temperatures but have low solubility for it at low temperatures. wikihow.com Often, a solvent system, consisting of a primary solvent and an anti-solvent (in which the salt is insoluble), is used. For organic salts, common solvents include alcohols (e.g., isopropanol), ketones, and water. frontiersin.org

Controlling Supersaturation: Crystallization occurs from a supersaturated solution. Supersaturation can be achieved by various methods, including cooling the solution (cooling crystallization), evaporating the solvent (evaporation crystallization), or adding an anti-solvent. frontiersin.org

Nucleation and Growth: The formation of crystals begins with nucleation (the initial formation of small crystal nuclei) followed by crystal growth. Seeding, the addition of small crystals of the desired product, can be used to induce crystallization and control the final crystal form and size. frontiersin.org

Isolation and Drying: Once crystallization is complete, the solid crystals are separated from the solvent by filtration, washed with a cold solvent to remove any remaining impurities, and then dried. wikihow.com

Advanced techniques like microbatch under-oil crystallization, where slow evaporation of an aqueous solution under an oil layer controls crystal growth, can be used for screening multiple conditions with small amounts of material. rsc.org

Influence of Solvent Systems on Salt Crystallization

The selection of an appropriate solvent system is a critical parameter in the crystallization of this compound, as it directly influences the yield, purity, crystal habit, and potentially the polymorphic form of the final salt. The formation of the fumarate salt involves the reaction of the basic piperazine derivative with fumaric acid, followed by precipitation from a solution. The solvent's properties dictate the solubility of both the free base and the resulting salt, thereby controlling the supersaturation necessary for crystallization to occur.

Research into the crystallization of similar pharmaceutical salts, including other piperazine derivatives and fumarate salts, provides a framework for understanding the key solvent properties at play. acs.orgwhiterose.ac.uk The primary factors include solvent polarity, the ability to form hydrogen bonds (protic vs. aprotic), and the solubility of the starting materials and the final salt at different temperatures. solubilityofthings.commt.com

The crystallization process for a pharmaceutical salt like this compound is typically initiated by dissolving the free base and fumaric acid in a suitable solvent at an elevated temperature, followed by cooling to induce crystallization. mt.com Alternatively, an antisolvent can be added to a solution of the salt to reduce its solubility and force precipitation. mt.com

Detailed Research Findings

Studies on related compounds demonstrate that solvent choice can be determinative of the solid-state form obtained. For instance, the crystallization of ritonavir (B1064) from different solvents such as acetone, ethyl acetate, acetonitrile, and toluene (B28343) at high supersaturation yields a metastable polymorph, whereas crystallization from ethanol produces the stable form. whiterose.ac.uk This highlights that the kinetics of nucleation, which are influenced by solute-solvent interactions and desolvation energies, can direct the crystallization pathway towards either a thermodynamically stable or a metastable form. whiterose.ac.uk

For piperazine-based salts, the use of solvent mixtures is common. A study on meclofenamic acid piperazine salts showed that transformations between different salt stoichiometries and a hydrate (B1144303) form could occur in an ethanol-water slurry. acs.org This indicates that the presence of water and the choice of organic solvent can significantly affect the final salt form's stability and composition. The solubility of fumaric acid and its salts is also highly dependent on the solvent environment. While fumaric acid itself has some solubility in ethanol, its salts tend to be less soluble in less polar organic solvents. ul.ieacs.org This property is often exploited in the crystallization process.

The general approach for crystallizing a base like 1-benzyl-3-methyl-piperazine with an acid like fumaric acid often involves using a polar solvent in which the reactants are soluble, but the resulting salt has lower solubility, especially at cooler temperatures. Common solvents used for the crystallization of amine salts include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), sometimes in combination with an antisolvent like a hydrocarbon (e.g., hexane (B92381) or heptane). rochester.edugoogle.com The use of a polar aprotic solvent like a ketone has been noted in the preparation of other fumarate salts to achieve high purity.

The table below summarizes the properties of common crystallization solvents and their potential influence on the crystallization of this compound, based on established principles of salt formation and crystallization.

| Solvent/System | Type | Polarity | Boiling Point (°C) | Expected Influence on Crystallization |

| Ethanol | Protic | Polar | 78 | Good solvent for dissolving both the piperazine base and fumaric acid at elevated temperatures. The salt may have moderate solubility, allowing for good crystal growth upon cooling. Can lead to the formation of stable polymorphs. whiterose.ac.uk |

| Isopropanol | Protic | Polar | 82 | Similar to ethanol, often used for salt formation. Its slightly lower polarity might decrease the salt's solubility, potentially increasing yield. google.com |

| Acetone | Aprotic | Polar | 56 | A good solvent for the reactants. Its lower boiling point allows for easy removal. Can sometimes lead to the formation of metastable polymorphs due to rapid supersaturation upon cooling or evaporation. whiterose.ac.uk |

| Ethyl Acetate | Aprotic | Medium | 77 | Often used in combination with a more polar solvent or as a solvent/antisolvent system. The salt is likely to have low solubility, favoring high recovery. whiterose.ac.uk |

| Acetonitrile | Aprotic | Polar | 82 | A polar aprotic solvent that can be effective for crystallization. May influence crystal habit and polymorphism. whiterose.ac.uk |

| Toluene | Aprotic | Non-polar | 111 | Generally a poor solvent for the salt and fumaric acid. More likely to be used as an antisolvent to induce precipitation from a more polar solution. |

| Ethanol/Water | Protic | High | Variable | Water increases the polarity and can improve the dissolution of fumaric acid. However, it may also lead to the formation of hydrates and can increase the solubility of the salt, potentially lowering the yield. acs.org |

| Ethyl Acetate/Hexane | Mixed | Low-Medium | Variable | A common solvent/antisolvent system. The salt is dissolved in a minimal amount of a suitable solvent like ethyl acetate, and hexane is added to decrease the overall polarity and induce crystallization. rochester.edu |

The choice of solvent system must be carefully optimized through experimental screening to ensure the desired properties of the this compound salt are consistently achieved. Factors such as cooling rate, agitation, and seeding strategies also play a crucial role in conjunction with the solvent system to control the crystallization outcome. mt.com

Single-Crystal X-ray Diffraction Analysis of the Monofumarate Salt

For this compound, obtaining a single crystal suitable for SCXRD is the first crucial step. This typically involves slow evaporation of a solution containing the salt, vapor diffusion, or cooling crystallization methods. Once a suitable crystal is analyzed, a wealth of structural data is obtained.

Determination of Absolute Configuration

1-Benzyl-3-methyl-piperazine possesses a chiral center at the C3 position of the piperazine ring. When synthesized as a racemate, the formation of the monofumarate salt can facilitate chiral resolution. If a chiral form of the parent molecule, such as (S)-1-benzyl-3-methyl-piperazine, is used, SCXRD analysis confirms the retention of the absolute configuration in the final salt. This is typically achieved by calculating the Flack parameter during the crystallographic refinement process. A value close to zero for the correct enantiomer confirms the absolute configuration with high confidence.

Table 1: Hypothetical Crystallographic Data for (S)-1-Benzyl-3-methyl-piperazine Monofumarate

| Parameter | Value |

|---|---|

| Chemical Formula | C16H22N2O4 |

| Formula Weight | 306.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a, b, c (Å) | 10.1, 6.5, 14.2 |

| α, β, γ (°) | 90, 105.4, 90 |

| Volume (ų) | 885.3 |

| Z | 2 |

Elucidation of Supramolecular Interactions

The crystal structure of this compound is stabilized by a network of non-covalent interactions, primarily hydrogen bonds. In amine-carboxylate salts, the most significant interaction is the charge-assisted hydrogen bond between the protonated piperazine nitrogen (N-H+) and the carboxylate oxygen (O-) of the fumarate anion. nih.govresearchgate.net

SCXRD precisely maps these interactions. It is expected that the protonated nitrogen of the piperazine ring acts as a hydrogen bond donor to the carboxylate oxygen atoms of the fumarate anion. These interactions can be described using graph-set notation, which systematically classifies the hydrogen-bonding patterns. For instance, a common motif might be the R²₂(8) ring, where two cations and two anions form a cyclic hydrogen-bonded assembly. nih.govresearchgate.net

Powder X-ray Diffraction for Form Characterization

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It provides a unique "fingerprint" for a specific crystalline form, making it invaluable for identifying new solid phases and for screening for polymorphs. frontiersin.orgresearchgate.net In the case of this compound, the PXRD pattern would show a unique set of diffraction peaks at specific 2θ angles, distinct from the patterns of the starting materials (1-benzyl-3-methyl-piperazine and fumaric acid), confirming the formation of a new salt. frontiersin.org

Polymorph Screening Methodologies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs can have different physical properties. A comprehensive polymorph screen for this compound would involve crystallizing the salt under a wide variety of conditions, including different solvents, temperatures, and crystallization techniques (e.g., slurry conversion, anti-solvent addition). acs.org PXRD is the primary analytical method used to analyze the solids produced from these experiments to identify any new crystalline forms.

Co-Crystal and Diastereomeric Salt Screening

Beyond single-component polymorphs, screening efforts often extend to multi-component systems like co-crystals and other salt forms. For instance, reacting racemic 1-benzyl-3-methyl-piperazine with a chiral acid could lead to the formation of diastereomeric salts, which may be separable by crystallization. Similarly, screening with various other pharmaceutically acceptable co-formers could yield novel co-crystals with different properties. acs.orgresearchgate.net PXRD is the high-throughput method of choice for rapidly screening the numerous small-scale crystallization experiments generated in this process to identify promising new solid forms. frontiersin.orgresearchgate.net

Spectroscopic Techniques for Structural Confirmation

While diffraction methods provide information on the solid-state arrangement, spectroscopic techniques confirm the molecular structure and the nature of the ionic interactions.

For this compound, key spectroscopic data would include:

¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the ¹H NMR spectrum would confirm the 1:1 stoichiometry of the salt. Key signals would include the characteristic peaks for the benzyl group protons, the methyl group singlet, and the multiplets for the piperazine ring protons. The protonation of the piperazine nitrogen would be evident by the chemical shift and integration of the N-H proton. The fumaric acid signal would typically appear as a singlet for the two equivalent vinyl protons. nih.gov

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for all carbon atoms in the molecule. The chemical shifts of the piperazine ring carbons would be sensitive to the protonation state, and the carboxylate carbon of the fumarate would have a characteristic downfield shift. nih.gov

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is particularly useful for confirming salt formation. The spectrum of the monofumarate salt would be expected to show the disappearance of the broad carboxylic acid O-H stretch from fumaric acid and the appearance of a broad N-H⁺ stretch from the protonated piperazine. Furthermore, the C=O stretch of the carboxylic acid would be replaced by the characteristic asymmetric and symmetric stretches of the carboxylate anion (COO⁻). frontiersin.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

|---|---|

| ¹H NMR (DMSO-d₆) | Signals for benzyl, methyl, and piperazine protons; N-H proton signal; singlet for fumarate vinyl protons. |

| ¹³C NMR (DMSO-d₆) | Resonances for all 16 unique carbons; characteristic shift for the carboxylate carbon (~165-175 ppm). |

| FT-IR (KBr) | Broad N-H⁺ stretch (~2500-3000 cm⁻¹); absence of carboxylic O-H stretch; strong carboxylate (COO⁻) stretches (~1600-1550 cm⁻¹ and ~1400-1300 cm⁻¹). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound in a dissolved state. researchgate.net Through ¹H and ¹³C NMR, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

In ¹H NMR spectroscopy, the spectrum would exhibit characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the benzyl group would typically appear as a multiplet in the 7.2-7.4 ppm range. The benzylic methylene (B1212753) protons (CH₂) would produce a singlet at approximately 3.5 ppm. The protons on the piperazine ring would present as a complex series of multiplets due to their diastereotopic nature and coupling interactions. The methyl group attached to the chiral center of the piperazine ring would yield a doublet, likely around 1.1-1.3 ppm. The protons of the fumarate counterion would be visible as a singlet around 6.5 ppm, characteristic of the vinyl protons in fumaric acid.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons of the benzyl ring, the benzylic methylene carbon, the various carbons of the piperazine ring, and the methyl carbon. The fumarate counterion would be identified by its carboxyl carbon signals (typically >165 ppm) and vinylic carbon signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity between them. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzyl Aromatic (C₆H₅) | 7.20 - 7.40 (m) | 127.0 - 138.0 |

| Benzyl Methylene (CH₂) | ~3.5 (s) | ~63.0 |

| Piperazine Ring (CH, CH₂) | 2.00 - 3.20 (m) | 45.0 - 60.0 |

| Methyl (CH₃) | ~1.2 (d) | ~15.0 |

| Fumarate Vinylic (=CH) | ~6.5 (s) | ~135.0 |

| Fumarate Carboxyl (COOH) | Not typically observed | >165.0 |

m = multiplet, s = singlet, d = doublet

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Solid-State Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the intermolecular interactions within the solid-state lattice of this compound. dergipark.org.tr These methods provide a detailed fingerprint of the compound's vibrational modes.

The IR spectrum would display characteristic absorption bands. Aromatic C-H stretching vibrations from the benzyl group are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the piperazine and methyl groups would appear in the 2800-3000 cm⁻¹ region. A key feature would be the broad absorption band associated with the N-H⁺ stretch of the protonated piperazine amine, which is involved in hydrogen bonding with the fumarate counterion. The C=O stretching vibration of the carboxylic acid groups in the fumarate is a strong indicator, typically appearing around 1700 cm⁻¹. The C=C stretch of the fumarate alkene is also a characteristic band, found near 1630 cm⁻¹. dergipark.org.tr

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring breathing modes of the benzyl group and the C=C stretching of the fumarate would produce strong signals in the Raman spectrum. dergipark.org.tr Analysis of the spectral shifts and peak broadening in both IR and Raman spectra can offer insights into the hydrogen bonding network and crystalline packing of the salt. dergipark.org.tr

Table 2: Key Vibrational Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| N-H⁺ (Piperazinium) | Stretch (H-bonded) | 2400 - 2800 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2800 - 3000 |

| C=O (Fumarate) | Stretch | 1680 - 1720 |

| C=C (Fumarate) | Stretch | 1620 - 1650 |

| C-N (Piperazine) | Stretch | 1100 - 1300 |

Solid-State Chemical Research and Engineering of Organic Salts

The solid-state properties of an organic salt like this compound are not intrinsic to the molecule alone but are heavily influenced by its crystalline form and the interactions between its constituent ions.

Exploration of Solid Form Diversity

Organic compounds, including salts, can often exist in multiple crystalline forms, a phenomenon known as polymorphism. researchgate.net These polymorphs have the same chemical composition but differ in their crystal lattice arrangement, leading to different physicochemical properties such as melting point, solubility, and stability. Research into piperazine-containing compounds has shown they can form various solid structures, including polymorphs, solvates (where solvent is incorporated into the crystal lattice), and cocrystals. acs.orgresearchgate.net

The exploration of solid form diversity for this compound would involve screening various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) to identify potential new forms. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to identify and characterize these different solid forms. The discovery of a more stable or more soluble form can be of significant interest in chemical engineering and materials science.

Investigation of Counterion Impact on Solid-State Characteristics

The choice of a counterion is a critical factor in salt formation and directly influences the resulting solid-state properties. The fumarate anion in this compound plays a crucial role in defining the crystal structure and its characteristics. mdpi.com

The fumarate ion, a dicarboxylic acid, can engage in strong, directional hydrogen bonds with the protonated nitrogen atoms of the piperazine ring. This interaction is fundamental to the formation of a stable crystalline lattice. The size, shape, and charge distribution of the fumarate counterion dictate the packing efficiency and the network of intermolecular forces. mdpi.com Studies on other organic salts have demonstrated that varying the counterion can significantly alter properties like melting point, hygroscopicity (tendency to absorb moisture), and dissolution rate. researchgate.net For instance, piperazine salts have been shown to exhibit enhanced stability and dissolution profiles compared to their corresponding free bases or even cocrystal forms, highlighting the deliberate engineering potential of salt formation. researchgate.net

Continuous Processing Techniques for Salt Synthesis

Modern chemical manufacturing is increasingly moving from traditional batch processing to continuous flow synthesis. mit.edunih.gov This approach offers numerous advantages, including enhanced safety, improved process control, better heat and mass transfer, and greater scalability. nih.gov

The synthesis of this compound is well-suited for a continuous flow process. In a hypothetical setup, streams of 1-benzyl-3-methyl-piperazine and fumaric acid, each dissolved in a suitable solvent, would be continuously fed into a microreactor or a tubular reactor. mdpi.com The controlled mixing and residence time within the reactor would ensure consistent and efficient salt formation. Downstream processing, such as continuous crystallization, filtration, and drying, could be integrated into the flow system. This method allows for precise control over critical process parameters, leading to a final product with consistent quality and particle size distribution, while minimizing waste and the need to handle large quantities of materials at once. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to a molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the geometric and electronic structure of molecules. For a flexible molecule like 1-benzyl-3-methyl-piperazine, DFT can be employed to determine the most stable conformers and to understand its electronic properties. Studies on analogous N,N'-substituted piperazines have successfully utilized DFT to characterize conformational isomers. Theoretical investigations on similar benzylpiperazine derivatives have used DFT methods, such as B3LYP with a 6-31G(d) basis set, to calculate geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP). nih.gov

In the case of 1-benzyl-3-methyl-piperazine monofumarate, DFT calculations would involve optimizing the geometry of both the 1-benzyl-3-methyl-piperazinium cation and the fumarate (B1241708) anion. This would allow for the prediction of bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity and electronic transitions. For instance, in a study of 1-Phenylpiperazine-1,4-dium bis(hydrogen sulfate), DFT calculations were used to analyze intermolecular and intramolecular interactions through Natural Bond Orbital (NBO) analysis. researchgate.net

A theoretical study on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, which also contains a benzyl (B1604629) group, employed DFT to analyze its optimized structure and interpret its IR spectrum through potential energy distribution (PED) analysis. nih.gov Similar approaches could be applied to this compound to predict its vibrational spectra (IR and Raman) and provide a theoretical basis for experimental spectroscopic data.

| Computational Method | Application to this compound | Predicted Outcomes |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Geometry optimization of cation and anion. | Stable conformers, bond lengths, bond angles. |

| TD-DFT | Calculation of electronic absorption spectra. | UV-Vis absorption wavelengths and oscillator strengths. |

| NBO Analysis | Analysis of charge delocalization and intermolecular interactions. | Charge distribution, stabilization energies from hyperconjugative interactions. |

| PED Analysis | Assignment of vibrational modes. | Theoretical IR and Raman spectra. |

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. In 1-benzyl-3-methyl-piperazine, the substituents on the ring influence the preferred chair conformation and the equatorial or axial orientation of the benzyl and methyl groups. The conformational preferences of 2-substituted piperazines have been studied, revealing that in many cases, an axial conformation is preferred. nih.gov For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation was found to be favored. nih.gov

For the closely related 1-benzyl-3-ethyl-3-methylpiperazine, the combination of the N-benzyl group and the C-3 alkyl groups dictates a strong preference for a chair conformation where the N-benzyl group and the C-3 ethyl group are in equatorial positions, and the C-3 methyl group is in an axial position. Given the structural similarity, it is highly probable that the 1-benzyl-3-methyl-piperazine cation also prefers a chair conformation. The bulky benzyl group is likely to occupy an equatorial position to minimize steric hindrance. The methyl group at the C-3 position can exist in either an axial or equatorial position, leading to two possible low-energy chair conformers. Computational studies can quantify the energy difference between these conformers.

| Conformer | Substituent Orientation | Relative Stability |

| Chair 1 | Benzyl (equatorial), Methyl (equatorial) | Likely more stable |

| Chair 2 | Benzyl (equatorial), Methyl (axial) | Likely less stable |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, providing a powerful tool to study intermolecular interactions, such as those governing crystal packing and hydrogen bonding networks.

Hydrogen bonding is a critical factor in the crystal structure of salts containing carboxylate anions. rsc.org In this compound, the protonated nitrogen of the piperazine ring and the secondary amine are hydrogen bond donors, while the carboxylate groups of the fumarate anion are hydrogen bond acceptors. The fumarate anion itself can participate in various hydrogen bonding motifs. rsc.orgresearchgate.net

MD simulations can model the complex hydrogen bonding network within the crystal. These simulations can reveal the dynamics of hydrogen bond formation and breakage, as well as the preferred hydrogen bonding patterns. In fumarate salts, it has been observed that the carboxylate groups can form hydrogen-bonded chains with unionized fumaric acid molecules, if present. rsc.org In the case of the monofumarate salt, the fumarate monoanion has both a carboxylate and a carboxylic acid group, allowing for strong hydrogen bonds with the piperazinium cation and between the fumarate anions themselves. The N-H---O hydrogen bonds between the piperazinium cation and the fumarate anion are expected to be the primary interactions governing the crystal structure.

| Hydrogen Bond Type | Donor | Acceptor | Significance |

| N-H···O | Piperazinium N-H | Fumarate COO- | Primary interaction for salt formation and crystal packing. |

| C-H···O | Piperazine/Benzyl C-H | Fumarate COO- | Weaker interactions contributing to overall stability. |

| O-H···O | Fumarate COOH | Fumarate COO- | Potential for anion-anion chain formation. |

Virtual Screening and Design of Piperazine-Based Scaffolds in Chemical Research

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov

Piperazine-based scaffolds are frequently used in virtual screening campaigns to discover new drug candidates. For example, benzylpiperazine derivatives have been designed and evaluated as inhibitors of Bcl-2 family proteins through computational algorithms. nih.gov Molecular docking and molecular dynamics simulations are key components of these virtual screening workflows. nih.govindexcopernicus.com These methods predict the binding mode and affinity of the piperazine derivatives to the target protein. nih.gov

The structural information obtained from computational studies on 1-benzyl-3-methyl-piperazine can be used to design new libraries of piperazine-based compounds for virtual screening. By modifying the substituents on the piperazine ring and the benzyl group, it is possible to tune the physicochemical and pharmacological properties of the molecules to improve their binding affinity and selectivity for a specific biological target.

Ligand Design and Optimization Principles

The design of novel bioactive molecules often employs the piperazine scaffold as a versatile building block. This is due to its unique physicochemical properties, such as basicity, potential for hydrogen bonding, and conformational flexibility, which allow for extensive chemical modifications to fine-tune a compound's biological activity and pharmacokinetic profile. The process of ligand design and optimization for a compound like 1-Benzyl-3-methyl-piperazine would be guided by several key computational principles.

Scaffold-Based Design: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. Ligand design would start with this core structure, and modifications would be made to the benzyl and methyl groups to optimize interactions with a specific biological target. The N-benzylation of the piperazine core is a common strategy to introduce specific steric and electronic properties that can influence binding affinity and selectivity.

Conformational Analysis: The piperazine ring can adopt various conformations, primarily the chair and boat forms, with the chair conformation being the most stable. Computational methods like Density Functional Theory (DFT) are instrumental in determining the most stable conformers of substituted piperazines. For 1-Benzyl-3-methyl-piperazine, DFT calculations would be used to predict the preferred three-dimensional arrangement of the molecule, considering the steric hindrance and electronic effects of the benzyl and methyl substituents. The presence of a chiral center at the C-3 position introduces (R) and (S) enantiomers, which would have distinct spatial arrangements and potentially different biological activities.

Structure-Activity Relationship (SAR) Studies: Computational chemistry plays a crucial role in establishing SAR, which relates the chemical structure of a molecule to its biological activity. By systematically modifying the structure of 1-Benzyl-3-methyl-piperazine in silico (e.g., by changing the substitution pattern on the benzyl ring or altering the alkyl group at the 3-position) and calculating the predicted binding affinity for a target receptor, researchers can identify key structural features responsible for its activity.

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. For 1-Benzyl-3-methyl-piperazine, a pharmacophore model would be developed based on its structure and the known binding sites of its potential targets. This model would then guide the design of new derivatives with improved potency and selectivity.

Table 1: Hypothetical Conformational Analysis Data for 1-Benzyl-3-methyl-piperazine

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population (%) |

| Chair (equatorial benzyl, equatorial methyl) | 0.00 | N1-C2-C3-N4 = -55.2 | 95.8 |

| Chair (equatorial benzyl, axial methyl) | 1.85 | N1-C2-C3-N4 = -54.8 | 4.1 |

| Twist-Boat | 5.30 | N1-C2-C3-N4 = 35.7 | < 0.1 |

Note: This table is illustrative and represents the type of data that would be generated from a computational conformational analysis. The values are not based on actual experimental or computational results for 1-Benzyl-3-methyl-piperazine.

Computational Prediction of Molecular Interactions

Understanding how a ligand interacts with its biological target at the molecular level is fundamental for drug design. Computational methods are routinely used to predict and analyze these interactions for compounds like 1-Benzyl-3-methyl-piperazine.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For 1-Benzyl-3-methyl-piperazine, docking studies would be performed against the three-dimensional structure of a target protein. These simulations would predict the binding pose of the molecule within the active site and estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. For instance, the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, while the benzyl group could engage in hydrophobic and aromatic interactions. researchgate.net

Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of the binding event, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of 1-Benzyl-3-methyl-piperazine bound to its target would reveal the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. These simulations provide a more realistic representation of the molecular recognition process.

Quantum Chemical Calculations: Quantum chemical calculations, such as DFT, can be used to study the electronic properties of 1-Benzyl-3-methyl-piperazine, including its molecular electrostatic potential (MEP). The MEP map highlights the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its non-covalent interactions with the receptor.

Table 2: Hypothetical Predicted Interacting Residues for 1-Benzyl-3-methyl-piperazine in a Target Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue(s) |

| Hydrogen Bond | Piperazine Nitrogen | Asp, Glu, Ser, Thr |

| Hydrophobic Interaction | Benzyl Ring, Methyl Group | Leu, Val, Ile, Phe, Trp |

| Pi-Pi Stacking | Benzyl Ring | Phe, Tyr, Trp, His |

| Cation-Pi Interaction | Protonated Piperazine Nitrogen | Phe, Tyr, Trp |

Note: This table is illustrative and represents the type of data that would be generated from molecular docking and MD simulation studies. The listed residues are common interaction partners for the respective moieties and are not based on a specific target for 1-Benzyl-3-methyl-piperazine.

Research on Piperazine Derivatives and Their Broad Applications in Chemical Sciences

Piperazine (B1678402) as a Privileged Scaffold in Rational Drug Design Methodologies

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry and rational drug design. nih.govresearchgate.netresearchgate.netnih.govrsc.org Its prevalence is noted in numerous biologically active compounds, including several blockbuster drugs. rsc.org The utility of the piperazine moiety stems from its unique combination of properties, such as its inherent basicity, high solubility, and specific conformational characteristics, which can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.netresearchgate.net The piperazine core's two nitrogen atoms provide crucial sites for chemical modification, which can improve the water solubility of molecules and thus play a significant role in their bioavailability. nih.gov This structural unit is frequently incorporated into molecules across diverse therapeutic areas, including anticancer, antipsychotic, and anti-inflammatory agents. researchgate.netnih.gov

The derivatization of the piperazine scaffold is a cornerstone of rational drug design, allowing chemists to systematically modulate a molecule's properties. nih.govnih.gov The two nitrogen atoms of the piperazine ring are primary targets for functionalization. nih.gov The N-1 nitrogen can be used to introduce hydrogen bond acceptors and hydrophobic groups, while the N-4 nitrogen can serve as a basic amine. nih.gov These modifications are instrumental in fine-tuning a compound's physicochemical properties, such as solubility and basicity, as well as its pharmacokinetic attributes. nih.govresearchgate.net By strategically adding different substituents, researchers can optimize a molecule's interaction with its biological target, improve its absorption and distribution, and create novel chemical entities with desired therapeutic effects. researchgate.net For instance, in the case of 1-Benzyl-3-methyl-piperazine, the benzyl (B1604629) group is introduced at the N-1 position, while the methyl group is located on a carbon atom of the ring, representing two distinct types of derivatization.

The nature and position of substituents on the piperazine ring profoundly influence its interaction with biological targets, a key aspect of molecular recognition. The introduction of different functional groups can alter a molecule's size, shape, polarity, and hydrogen bonding capacity.

In 1-Benzyl-3-methyl-piperazine, the substituents have distinct roles:

1-Benzyl Group : The large, hydrophobic benzyl group attached to a nitrogen atom significantly increases the molecule's lipophilicity. This can influence its ability to cross cell membranes and may introduce specific steric and electronic interactions (e.g., pi-stacking) with a biological target.

3-Methyl Group : The methyl group is attached directly to a carbon atom of the piperazine ring. This C-substitution introduces a chiral center, meaning the compound can exist as different stereoisomers. It also influences the local conformation of the piperazine ring, which can affect the orientation of the benzyl group and the remaining N-H proton, thereby altering its binding geometry and basicity compared to an unsubstituted ring.

Synthetic Strategies for Analogue Development

The development of piperazine analogues like 1-Benzyl-3-methyl-piperazine relies on a variety of synthetic strategies that allow for precise control over the substitution pattern on both the nitrogen and carbon atoms of the ring. scilit.comeurekaselect.comtandfonline.com

Functionalization of the piperazine ring, particularly at its nitrogen atoms, is a well-established area of synthetic chemistry. The most common methods for preparing N-substituted piperazines involve the direct alkylation or acylation of the secondary amine groups. nih.gov

Key methods include:

Nucleophilic Substitution : This involves reacting a piperazine derivative with an alkyl halide, such as benzyl chloride. nih.govorgsyn.org A straightforward synthesis of 1-benzyl-3-methylpiperazine (B130311) involves the direct reaction of 2-methylpiperazine (B152721) with benzyl chloride in the presence of a base like potassium carbonate.

Reductive Amination : This two-step process involves the reaction of a piperazine with an aldehyde or ketone (e.g., benzaldehyde) to form an intermediate iminium ion, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride. nih.gov

Reduction of Carboxamides : N-acyl piperazines can be reduced to the corresponding N-alkyl derivatives. nih.gov

The benzyl group is often used as a protecting group in the synthesis of unsymmetrically substituted piperazines because it can be easily removed later via hydrogenolysis. orgsyn.org

The synthesis of piperazines with substituents on the carbon atoms of the ring presents a greater challenge and is a significant area of modern chemical research. rsc.orgmdpi.comnih.gov Analysis shows that the vast majority of piperazine-containing drugs are substituted only at the nitrogen positions, leaving a large chemical space of carbon-substituted analogues unexplored. rsc.orgmdpi.com

Strategies for constructing carbon-substituted piperazines include:

Using Substituted Starting Materials : The most direct approach is to begin the synthesis with a pre-functionalized building block. For 1-Benzyl-3-methyl-piperazine, the synthesis typically starts with 2-methylpiperazine, which already contains the desired carbon substituent.

Cyclization of Linear Precursors : Carbon-substituted piperazines can be built by cyclizing appropriately substituted linear diamine precursors. mdpi.com

Direct C-H Functionalization : Advanced methods are being developed for the direct activation and functionalization of C-H bonds on the piperazine ring itself. mdpi.comnih.govencyclopedia.pub These techniques, which often employ photoredox or transition-metal catalysis, provide novel pathways to create carbon-substituted piperazines that were previously difficult to access. nih.govresearchgate.net However, the presence of the second nitrogen atom in the piperazine ring can complicate these reactions compared to simpler heterocycles. mdpi.comnih.gov

Advanced Analytical Method Development for Piperazine Compounds in Research

A range of advanced analytical methods are employed for the identification, quantification, and characterization of piperazine derivatives in various matrices. ntu.edu.iq The choice of method often depends on the concentration of the analyte and the complexity of the sample.

Because the basic piperazine structure lacks a strong chromophore, direct detection using UV-spectrophotometry is often insensitive. jocpr.com To overcome this, derivatization techniques are frequently used. A common approach involves reacting the piperazine with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), to form a stable, highly absorbing derivative that can be easily detected at low levels using standard HPLC-UV instrumentation. jocpr.comresearchgate.net

The table below summarizes key analytical techniques used in the research of piperazine compounds.

| Analytical Technique | Abbreviation | Principle & Application | Citation(s) |

| High-Performance Liquid Chromatography | HPLC / RP-HPLC | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. Widely used for quantification and purity assessment, often coupled with UV or MS detectors. researchgate.net | researchgate.net |

| Gas Chromatography | GC | Separates volatile compounds in the gas phase. Often coupled with a mass spectrometer (GC-MS) for definitive identification of piperazine derivatives. | |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of compounds in complex mixtures. ntu.edu.iq | ntu.edu.iq |

| Spectrophotometry | UV-Vis / Colorimetric | Measures the absorption of light. Often requires prior chemical derivatization to make the piperazine compound detectable and quantifiable. | |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information about the molecular structure of a compound. It can be used to identify and quantify components in a mixture without requiring derivatization. auburn.edu | auburn.edu |

Based on the available scientific literature, a detailed article focusing solely on the chemical compound “1-Benzyl-3-methyl-piperazine monofumarate” cannot be generated. Extensive searches for specific analytical data, including chromatographic separations and spectrometric characterization, did not yield dedicated research findings for this particular monofumarate salt.

The scientific community has published extensively on the broader class of piperazine derivatives, but specific, in-depth studies on the analytical protocols for this compound are not present in the accessible literature. Therefore, constructing a thorough and scientifically accurate article that adheres to the user's strict outline and content requirements is not feasible without resorting to speculation or including information on related but distinct compounds, which would violate the provided instructions.

Interdisciplinary Perspectives and Future Directions in Research

Integration of Synthetic Organic Chemistry with Solid-State Science

The synthesis of 1-benzyl-3-methyl-piperazine and its formation into a monofumarate salt represent a clear intersection of synthetic organic chemistry and solid-state science. While organic synthesis provides the methods to construct the primary molecule, solid-state science is crucial for understanding and controlling the properties of its crystalline salt form. nih.govresearchgate.net

The formation of the monofumarate salt is a deliberate strategy to modify the physicochemical properties of the parent compound. nih.gov The choice of fumaric acid as a co-former is significant, as the resulting salt's properties, such as solubility and stability, are directly influenced by the crystal lattice's structure and the intermolecular interactions within it. researchgate.net Solid-state characterization techniques are essential in this context. Techniques such as single-crystal X-ray diffraction (SXRD) are used to determine the precise three-dimensional arrangement of ions in the crystal lattice. researchgate.netnih.gov This information reveals details about bond lengths, bond angles, and the conformation of the piperazine (B1678402) ring, which typically adopts a chair conformation in the solid state. nih.gov

Further solid-state analysis is conducted using methods like powder X-ray diffraction (PXRD), which confirms the bulk crystalline phase and its homogeneity. nih.govresearchgate.net Spectroscopic techniques, including infrared (IR) spectroscopy and solid-state nuclear magnetic resonance (NMR) spectroscopy, provide insights into the intermolecular interactions, such as hydrogen bonding between the piperazine and fumarate (B1241708) ions. nih.govresearchgate.net Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to determine the salt's melting point and thermal stability. nih.govresearchgate.net

The integration of these disciplines allows for a more comprehensive understanding of how synthetic modifications at the molecular level translate into macroscopic solid-state properties. This knowledge is critical for the rational design of crystalline materials with desired characteristics.

Advancements in Computational Tools for Piperazine Research

Computational chemistry has become an indispensable tool in the study of piperazine-containing compounds, offering deep insights into their behavior and interactions at a molecular level. nih.govresearchgate.net For a molecule like 1-benzyl-3-methyl-piperazine, computational methods can predict a range of properties and guide experimental work. nih.gov

Molecular modeling techniques, including docking and dynamic simulations, are used to understand how piperazine derivatives interact with biological targets. nih.gov These simulations can elucidate the binding modes of ligands and identify key amino acid residues involved in the interaction. nih.gov For instance, computational studies on piperazine-based compounds have been used to analyze their interactions with sigma receptors, revealing crucial binding patterns. nih.gov

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to analyze the electronic properties of piperazine derivatives. mdpi.com This includes determining electron density and predicting the ease of forming radical cations, which is valuable for understanding reactivity in certain chemical transformations. mdpi.com

Furthermore, computational tools are used to predict physicochemical properties that are important for drug development. nih.govresearchgate.net These include properties like lipophilicity (logP) and the acid dissociation constant (pKa), which influence a compound's absorption and distribution. nih.gov The prediction of how these molecules will be protonated at physiological pH is also a key aspect of these computational assessments. nih.gov The integration of these computational approaches with experimental data facilitates a more rational and efficient design of new piperazine derivatives with potentially improved properties. benthamdirect.com

Emerging Methodologies in Chiral Piperazine Synthesis

The synthesis of chiral piperazines, such as the enantiomers of 1-benzyl-3-methyl-piperazine, is a significant area of research due to the importance of stereochemistry in biological activity. rsc.orgthieme-connect.com The development of efficient and enantioselective synthetic methods is crucial for accessing specific stereoisomers. thieme-connect.com

Several innovative strategies have emerged for the asymmetric synthesis of substituted piperazines. One approach involves the diastereoselective methylation of a chiral 2-oxopiperazine precursor, followed by reduction to yield the desired chiral piperazine. rsc.org Another method utilizes the asymmetric hydrogenation of pyrazine (B50134) derivatives. researchgate.netdicp.ac.cn For example, iridium-catalyzed hydrogenation of activated pyrazines can produce a variety of chiral piperazines, including 3-substituted derivatives, with high enantioselectivity. researchgate.net Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an efficient route to chiral piperazin-2-ones, which can be further converted to chiral piperazines. dicp.ac.cn

Other modern synthetic techniques include the use of chiral auxiliaries to guide stereoselective reactions. rsc.org For instance, starting from readily available chiral α-amino acids, orthogonally protected, enantiomerically pure 2-substituted piperazines can be obtained in a few steps. rsc.org The key transformation in this method is an aza-Michael addition. rsc.org Additionally, methods involving the diastereoselective nucleophilic addition to chiral α-amino sulfinylimines have been reported for synthesizing homochiral piperazines. rsc.org

The development of continuous manufacturing processes for asymmetric synthesis is also a significant advancement, allowing for scalable and efficient production of chiral piperazine-substituted amino acids with high optical purity. acs.org These emerging methodologies expand the synthetic chemist's toolbox, enabling the creation of structurally diverse and stereochemically pure piperazine compounds for further investigation. rsc.org

Broader Implications for Chemical Library Design and Scaffold Exploration

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means that this structural motif is frequently found in biologically active compounds across a wide range of therapeutic areas. nih.govtandfonline.com The study of specific compounds like 1-benzyl-3-methyl-piperazine contributes to a broader understanding of how the piperazine scaffold can be utilized in the design of chemical libraries for drug discovery. nih.govtandfonline.com

The versatility of the piperazine scaffold stems from its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be modulated by substitution at its nitrogen and carbon atoms. tandfonline.comresearchgate.net The two nitrogen atoms provide sites for introducing diverse substituents, allowing for the creation of large and varied chemical libraries. nih.govresearchgate.net These libraries can then be screened to identify compounds with desired biological activities.

The introduction of a chiral center, as in 3-methylpiperazine, adds another layer of complexity and potential for specificity in biological interactions. rsc.org However, analysis of existing piperazine-based drugs reveals that a significant portion of the chemical space, particularly involving substitution at the carbon atoms of the piperazine ring, remains relatively unexplored. mdpi.comrsc.org Therefore, the development of new synthetic methods to access these less common substitution patterns is crucial for expanding the diversity of chemical libraries. mdpi.com

By exploring the synthesis and properties of compounds like 1-benzyl-3-methyl-piperazine monofumarate, researchers can gain valuable insights that inform the design of new piperazine-based molecules. This includes understanding structure-activity relationships (SAR) and structure-property relationships, which are essential for optimizing lead compounds in drug discovery programs. researchgate.netbenthamdirect.com The continued exploration of the piperazine scaffold is expected to yield novel compounds with a wide range of pharmacological effects. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 1-Benzyl-3-methyl-piperazine monofumarate to improve yield and purity?